1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol
CAS No.: 97888-69-2
Cat. No.: VC4196251
Molecular Formula: C19H24N2O2
Molecular Weight: 312.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97888-69-2 |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.413 |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
| Standard InChI | InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
| Standard InChI Key | SIWQQWHQABFEFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol features a central ethanol group substituted at the 1-position with a 4-methoxyphenyl ring and at the 2-position with a 4-phenylpiperazine moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s electronic distribution and reactivity . The piperazine ring, a six-membered diamine, adopts a chair conformation in its protonated state, as observed in structurally related compounds .
Spectroscopic Data
While spectral data for this exact compound are unavailable, analogs such as 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (PubChem CID: 831828) provide reference points. Key IR absorptions for similar compounds include:
For the ethanol derivative, the hydroxyl (-OH) stretch would appear near 3400 cm⁻¹, distinct from ketone precursors .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
-
4-Methoxyphenyl ethanol backbone: Derived from Claisen-Schmidt condensation or reduction of ketone precursors .
-
4-Phenylpiperazine: Synthesized via nucleophilic substitution between 1-phenylpiperazine and alkyl halides .
Formation of the Ethanolic Backbone
A plausible route involves reducing 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (Fig. 1A) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary alcohol .
Reaction Conditions:
Piperazine Functionalization
Coupling the ethanol intermediate with 1-phenylpiperazine requires activation of the hydroxyl group. Tosylation or mesylation of the alcohol, followed by nucleophilic substitution with piperazine, is a viable strategy :
-
Tosylation:
-
Displacement:
Challenges: Competing elimination reactions may occur, necessitating controlled temperatures and excess piperazine .
Structural and Conformational Analysis
Crystallographic Insights
While no crystal structure exists for the target compound, related 4-phenylpiperazin-1-ium salts exhibit chair conformations with puckering parameters Qₜ = 0.553–0.561 Å and θ = 175–176° . The ethanol group’s hydroxyl likely engages in hydrogen bonding with the piperazine nitrogen, stabilizing the structure .
Computational Modeling
Density Functional Theory (DFT) simulations predict:
-
Dipole moment: ~3.5 D (due to methoxy and piperazine groups)
-
LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume